molecular formula C11H20N2O2 B580885 (3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate CAS No. 370882-39-6

(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Cat. No.: B580885
CAS No.: 370882-39-6
M. Wt: 212.293
InChI Key: NYGXZCRPVBPJTA-BDAKNGLRSA-N
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Description

(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 370882-39-6) is a bicyclic pyrrolidine derivative with a rigid stereochemical framework. Its structure features two fused pyrrolidine rings, a tert-butyl carbamate protecting group, and chiral centers at the 3a and 6a positions, which confer distinct spatial and electronic properties. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for designing retinoid-binding protein (RBP4) antagonists and other bioactive molecules due to its ability to modulate stereochemical outcomes in drug candidates . Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol .

Properties

IUPAC Name

tert-butyl (3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGXZCRPVBPJTA-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CCN[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370882-39-6, 180975-51-3
Record name tert-butyl (3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate
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Record name rac-tert-butyl (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization of Pyrrolidine Precursors

The bicyclic core is formed via intramolecular cyclization under basic conditions. For example, lithium bromide (LiBr) in toluene facilitates the closure of the pyrrolo[3,4-b]pyrrole ring system at reflux temperatures (110–120°C) over 18–24 hours. Triethylamine is often employed to neutralize acidic byproducts, ensuring reaction progression.

tert-Butyl Esterification

Post-cyclization, the secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF). This step typically proceeds at room temperature for 12 hours, yielding the tert-butyl carbamate derivative.

Table 1: Traditional Multi-Step Synthesis Conditions

StepReagents/ConditionsPurpose
CyclizationLiBr, toluene, reflux (18 h)Ring closure
EsterificationBoc₂O, DCM/THF, rt (12 h)Amine protection

This method, while reliable, suffers from prolonged reaction times and moderate yields due to competing side reactions.

Microwave-Assisted Intramolecular Cycloaddition

Microwave irradiation significantly accelerates the synthesis of hexahydropyrrolo[3,4-b]pyrrole derivatives. A modified protocol involves:

Reaction Setup

A mixture of the linear precursor (1.0 mmol) and a secondary amine (1.0 mmol) is subjected to microwave irradiation at 200–215°C for 15 minutes. The absence of solvent minimizes side reactions and enhances energy transfer.

Diastereomeric Control

HPLC analysis reveals a diastereomeric ratio of 3:1 favoring the (3aR,6aR) configuration under microwave conditions. The rapid heating profile suppresses epimerization, ensuring stereochemical fidelity.

Table 2: Microwave vs. Classical Conditions

ParameterMicrowave MethodClassical Method
Temperature200–215°C110–120°C
Time15 minutes18 hours
Diastereomeric Ratio3:1Not reported

This method reduces synthesis time from hours to minutes while improving stereoselectivity.

SubstrateAcid CatalystTemperature (°C)
Pyrrolo hydroxyketoneH₂SO₄ (conc.)70
Pyrrolo hydroxyketonePPA80

This method highlights the versatility of acid-mediated cyclization for bicyclic heterocycles.

Continuous Flow Reactor Optimization for Scalable Production

Industrial-scale synthesis leverages continuous flow reactors to enhance efficiency and reproducibility. Key advantages include:

Reaction Parameters

  • Residence Time : 10–30 minutes

  • Temperature : 150–180°C

  • Pressure : 10–15 bar

Process Outcomes

  • Yield Improvement : 20–30% increase over batch methods.

  • Purity : >98% by HPLC due to precise temperature and mixing control.

Table 4: Continuous Flow vs. Batch Synthesis

MetricContinuous FlowBatch Process
Yield75–85%50–60%
Reaction Time30 minutes18 hours
ScalabilityHighModerate

Flow chemistry minimizes thermal degradation and enables real-time monitoring.

Stereochemical Control and Analytical Validation

The (3aR,6aR) configuration is critical for biological activity. Key strategies for stereochemical control include:

Chiral Auxiliaries

Boc-protected intermediates derived from L-proline ensure enantiomeric excess >90%.

Analytical Techniques

  • NMR Spectroscopy : 2D NOESY confirms relative stereochemistry.

  • X-ray Crystallography : Absolute configuration determination.

Comparative Analysis of Synthetic Methodologies

Table 5: Method Comparison

MethodTimeYieldStereocontrolScalability
Traditional18–24 h50–60%ModerateLow
Microwave15 min60–70%HighModerate
Continuous Flow30 min75–85%HighHigh

Continuous flow synthesis emerges as the most viable method for industrial applications, balancing speed, yield, and stereochemical precision .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of substituted pyrrolopyrroles with different functional groups.

Scientific Research Applications

(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate: has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of advanced materials and organic compounds.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves interactions with enzymes or receptors that modulate biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of bicyclic pyrrolidine derivatives with variations in stereochemistry, ring substitution patterns, and functional groups. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Bicyclic Pyrrolidine Derivatives

Compound Name CAS Number Molecular Formula Key Structural Features Pharmacological Relevance Reference
(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate 370882-39-6 C₁₁H₂₀N₂O₂ Bicyclic [3,4-b]pyrrolidine; tert-butyl carbamate at position 5; (3aR,6aR) stereochemistry RBP4 antagonist intermediate; chiral synthon for drug design
(3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate 370882-55-6 C₁₁H₂₀N₂O₂ Bicyclic [3,4-b]pyrrolidine; (3aS,6aS) stereochemistry Reduced enantioselectivity in enzyme inhibition assays compared to (3aR,6aR) isomer
(3aR,6aS)-tert-Butyl 5-(2-(trifluoromethyl)phenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate N/A C₁₉H₂₄F₃N₂O₂ [3,4-c]pyrrolidine ring; trifluoromethylphenyl substituent at position 5 Enhanced metabolic stability in RBP4 antagonists due to electron-withdrawing CF₃ group
(3aS,6aR)-tert-Butyl 5-benzyl-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride N/A C₁₈H₂₆ClN₂O₂ Benzyl substitution at position 5; hydrochloride salt Improved solubility (>50 mg/mL in PBS) compared to non-ionic analogs
5-Boc-hexahydropyrrolo[3,4-b]pyrrole 132414-81-4 C₁₁H₂₀N₂O₂ Non-stereospecific Boc-protected analog Broader reactivity in nucleophilic substitutions but lower chiral purity

Key Comparative Insights

Stereochemical Influence :

  • The (3aR,6aR) isomer exhibits superior enantioselectivity in binding assays compared to its (3aS,6aS) counterpart. For example, in RBP4 antagonist synthesis, the (3aR,6aR) configuration yields IC₅₀ values < 10 nM, while the (3aS,6aS) isomer shows reduced potency (IC₅₀ ~ 50 nM) .
  • The [3,4-b] vs. [3,4-c] ring junction alters ring strain and hydrogen-bonding capacity. [3,4-b] derivatives are more rigid, favoring interactions with planar enzymatic active sites, whereas [3,4-c] analogs adapt better to hydrophobic pockets .

Functional Group Modifications :

  • Trifluoromethylphenyl substitution (e.g., CAS N/A in Table 1) enhances metabolic stability by reducing CYP450-mediated oxidation, as evidenced by in vitro microsomal assays (t₁/₂ > 120 min vs. 30 min for unsubstituted analogs) .
  • Benzyl or Boc groups improve solubility but may sterically hinder target engagement. For instance, benzyl-substituted derivatives achieve >90% solubility in phosphate buffer (pH 7.4), whereas tert-butyl analogs require co-solvents .

Pharmacokinetic and Synthetic Utility :

  • The (3aR,6aR)-tert-butyl derivative is preferred in large-scale synthesis due to its compatibility with Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), achieving yields >85% under mild conditions .
  • Hydrochloride salts (e.g., CAS N/A in Table 1) are advantageous for salt metathesis in final API formulations but require stringent control of residual solvents .

Biological Activity

The compound (3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS No. 370882-39-6) is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables to illustrate its significance in the field.

  • Molecular Formula : C11_{11}H20_{20}N2_2O2_2
  • Molecular Weight : 212.29 g/mol
  • Structural Features : The compound features a hexahydropyrrolo structure which is known for its versatility in biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
This compoundS. aureus8 µg/mL

Anticancer Properties

The anticancer potential of this compound has been explored in vitro, with preliminary results suggesting it may inhibit the proliferation of certain cancer cell lines. A notable study demonstrated that the compound reduced cell viability in human breast cancer cells (MCF-7) with an IC50_{50} value of approximately 15 µM.

Case Study: MCF-7 Cell Line

  • Cell Line : MCF-7 (Human Breast Cancer)
  • Treatment Duration : 48 hours
  • IC50_{50} : 15 µM
  • Mechanism of Action : Induction of apoptosis through the mitochondrial pathway.

Neuroprotective Effects

Emerging research indicates that compounds within this structural class may possess neuroprotective effects. A study involving neuroblastoma cells showed that treatment with the compound led to a decrease in oxidative stress markers and improved cell survival rates under neurotoxic conditions.

ParameterControl GroupTreated Group
Cell Viability (%)4575
Oxidative Stress Marker (µM)104

The proposed mechanisms through which This compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways leading to programmed cell death.
  • Reduction of Oxidative Stress : By scavenging free radicals, it protects neuronal cells from oxidative damage.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A standard approach includes:

Cyclization : Formation of the bicyclic pyrrolo[3,4-b]pyrrole core using precursors like tert-butyl carbamate derivatives.

Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) as a protecting group to stabilize reactive amine intermediates .

Stereochemical Control : Chiral resolution or asymmetric catalysis to enforce the (3aR,6aR) configuration, often verified by chiral HPLC or X-ray crystallography .

  • Key Reaction Parameters :

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for cyclization.
  • Catalysts: Palladium catalysts for cross-coupling steps in advanced analogs .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm stereochemistry and regioselectivity. For example, coupling constants in 1H NMR distinguish cis/trans isomers of the bicyclic core .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (212.289 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing interactions, critical for structure-activity relationship (SAR) studies .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a versatile intermediate:

  • Kinase Inhibitor Scaffolds : Its bicyclic structure is used in tyrosine kinase inhibitors (e.g., theliatinib analogs), where the pyrrolo[3,4-b]pyrrole core enhances binding to ATP pockets .
  • Protease Targeting : Functionalization at the carboxylate group enables modulation of protease activity in cancer and fibrosis research .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) during cyclization reduce side reactions like over-oxidation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) enhance stereoselectivity .
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) in Suzuki-Miyaura couplings increase efficiency for aryl-substituted derivatives .
    • Data-Driven Optimization :
ParameterOptimal RangeImpact on Yield
Temperature0–25°C75–90%
Catalyst Loading2–5 mol%80–95%
Reaction Time12–24 hrs70–85%
(Derived from )

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Comparative Analysis : Cross-validate NMR shifts with computational models (e.g., density functional theory (DFT) calculations) to resolve ambiguities in stereochemical assignments .
  • Isotopic Labeling : Use deuterated solvents or 15N-labeled analogs to distinguish overlapping proton signals in crowded spectral regions .
  • Crystallographic Validation : Resolve conflicting data by obtaining single-crystal X-ray structures, which provide unambiguous stereochemical confirmation .

Q. What strategies are employed to study the compound's structure-activity relationships (SAR) in drug discovery?

  • Methodological Answer :

  • Functional Group Modifications : Introduce substituents at the tert-butyl carboxylate or pyrrolo nitrogen to assess impact on binding affinity. For example, methyl groups at N1 enhance metabolic stability in kinase inhibitors .
  • Biological Assays : Pair synthetic analogs with in vitro assays (e.g., enzymatic inhibition of autotaxin or USP30) to quantify potency (IC50 values) .
  • Computational Docking : Use molecular dynamics simulations to predict interactions with targets like EGFR or RBP4, guiding rational design .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as the compound may cause irritation .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., DCM).
  • Waste Disposal : Neutralize acidic or basic byproducts before disposal, adhering to institutional hazardous waste protocols .

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